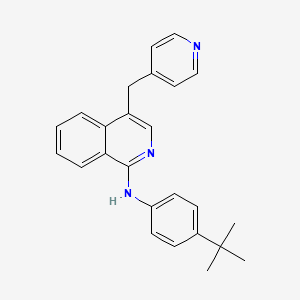
1-Ethynyl-4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethynyl-4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene is an organic compound characterized by its unique structure, which includes an ethynyl group attached to a benzene ring substituted with a long chain of ethoxy groups
准备方法
The synthesis of 1-Ethynyl-4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a benzene derivative, such as 1-bromo-4-ethynylbenzene.
Etherification: The benzene derivative undergoes etherification with 2-(2-(2-methoxyethoxy)ethoxy)ethanol in the presence of a base like potassium carbonate.
Reaction Conditions: The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the etherification process.
化学反应分析
1-Ethynyl-4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation catalysts such as palladium on carbon.
Common reagents and conditions for these reactions include:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (e.g., bromine) in the presence of a Lewis acid for halogenation.
Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-Ethynyl-4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene has several scientific research applications:
Materials Science: It can be used as a monomer in the synthesis of polymers with unique properties, such as high thermal stability and flexibility.
Pharmaceuticals: The compound’s structure allows for modifications that can lead to the development of new drugs with potential therapeutic effects.
Biological Studies: It can be used as a probe in studying biological processes due to its ability to interact with various biomolecules.
作用机制
The mechanism of action of 1-Ethynyl-4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity. The ethynyl group can participate in click chemistry reactions, facilitating the study of molecular interactions and pathways .
相似化合物的比较
1-Ethynyl-4-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)benzene can be compared with similar compounds such as:
1-Methoxy-4-[2-(2-methoxyethoxy)ethoxy]benzene: This compound lacks the ethynyl group, making it less reactive in certain chemical reactions.
1-{2-[2-(2-Methoxyethoxy)Ethoxy]Ethoxy}-4-(1,1,3,3-Tetramethylbutyl)Benzene: This compound has a bulkier substituent, which can affect its physical and chemical properties.
The uniqueness of this compound lies in its ethynyl group, which provides additional reactivity and versatility in chemical synthesis and applications.
属性
分子式 |
C15H20O4 |
|---|---|
分子量 |
264.32 g/mol |
IUPAC 名称 |
1-ethynyl-4-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]benzene |
InChI |
InChI=1S/C15H20O4/c1-3-14-4-6-15(7-5-14)19-13-12-18-11-10-17-9-8-16-2/h1,4-7H,8-13H2,2H3 |
InChI 键 |
QFCXKRFGNYJUKM-UHFFFAOYSA-N |
规范 SMILES |
COCCOCCOCCOC1=CC=C(C=C1)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




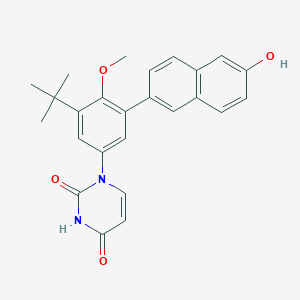


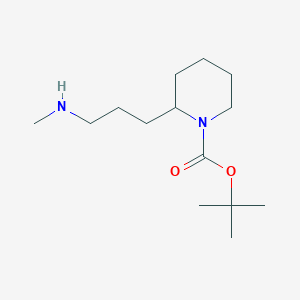


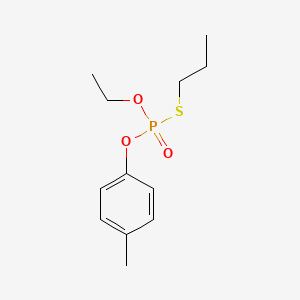
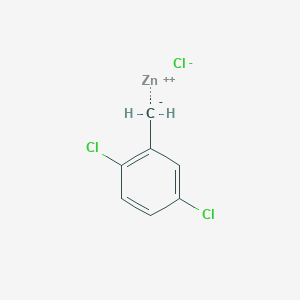

![5H-Pyrimido[4,5-d]azepine](/img/structure/B13964865.png)
